molecular formula C18H18FN5O3S B12143196 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B12143196
M. Wt: 403.4 g/mol
InChI Key: QRUYNBNCGFNBBD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3,5-dimethoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the dimethoxyphenyl acetamide moiety can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide lies in its combination of a triazole ring, a fluorophenyl group, and a dimethoxyphenyl acetamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H18FN5O3S/c1-26-12-7-11(8-13(9-12)27-2)21-16(25)10-28-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

QRUYNBNCGFNBBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)OC

Origin of Product

United States

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